(E)-2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid
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Overview
Description
(E)-2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid is an organic compound that features a furan ring substituted with a 2,5-dichlorophenyl group and a cyanoacrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,5-Dichlorophenyl Group: This step involves the substitution of the furan ring with a 2,5-dichlorophenyl group, often using a Friedel-Crafts acylation reaction.
Addition of the Cyanoacrylic Acid Moiety: The final step involves the addition of the cyanoacrylic acid group to the substituted furan ring, typically through a Knoevenagel condensation reaction using malononitrile and an appropriate aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The furan ring and the cyanoacrylic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(E)-2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group and the furan ring can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(5-phenylfuran-2-yl)acrylic acid: Similar structure but lacks the dichlorophenyl substitution.
(E)-2-cyano-3-(5-(2-chlorophenyl)furan-2-yl)acrylic acid: Similar structure with a single chlorine substitution.
(E)-2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylic acid: Similar structure with different chlorine substitution pattern.
Uniqueness
The presence of the 2,5-dichlorophenyl group in (E)-2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid imparts unique chemical and physical properties, such as increased stability and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its utility in various applications.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-1-3-12(16)11(6-9)13-4-2-10(20-13)5-8(7-17)14(18)19/h1-6H,(H,18,19)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOSTXNBRXNEPZ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C(C#N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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